molecular formula C20H27N3O7 B5545060 Ethyl 4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate;oxalic acid

Ethyl 4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate;oxalic acid

Cat. No.: B5545060
M. Wt: 421.4 g/mol
InChI Key: NUZSXYUVFSUFDZ-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate;oxalic acid is a useful research compound. Its molecular formula is C20H27N3O7 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate is 421.18490021 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Chemistry of Iminofurans : Research by Vasileva et al. (2018) explored the reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines and piperazine, relevant to the synthesis of N,N′-disubstituted piperazine derivatives (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).

  • Microwave-Assisted Synthesis of Hybrid Molecules : Başoğlu et al. (2013) investigated the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which is related to your compound of interest. This research also evaluated the antimicrobial activities of the synthesized compounds (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Biological Activities and Applications

  • Reduction, Mannich Reaction, and Antimicrobial Activity Evaluation : A study by Fandaklı et al. (2012) examined compounds similar to ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate. They focused on the antimicrobial activity of the synthesized compounds, highlighting potential applications in combating microbial infections (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

  • Antiviral Activity of Ethyl Indole-3-carboxylates Derivatives : Ivashchenko et al. (2014) synthesized derivatives of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and studied their antiviral activity against influenza and other viruses. This research is relevant for understanding the potential antiviral applications of compounds structurally related to your compound of interest (Ivashchenko, Yamanushkin, Mit’kin, Kisil’, Korzinov, Vedenskii, Leneva, Bulanova, Bychko, & Okun, 2014).

Structural Analysis and Crystallography

Other Relevant Studies

  • Hydrogen Bonded Structures in Organic Amine Oxalates : Research by Vaidhyanathan, Natarajan, and Rao (2002) on the hydrogen-bonded structures of organic amine oxalates, including piperazine, offers insight into the molecular interactions and stability of compounds related to ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate (Vaidhyanathan, Natarajan, & Rao, 2002).

Properties

IUPAC Name

ethyl 4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3.C2H2O4/c1-3-24-18(23)20-10-8-19(9-11-20)13-17(22)21-14(2)12-15-6-4-5-7-16(15)21;3-1(4)2(5)6/h4-7,14H,3,8-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZSXYUVFSUFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)N2C(CC3=CC=CC=C32)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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